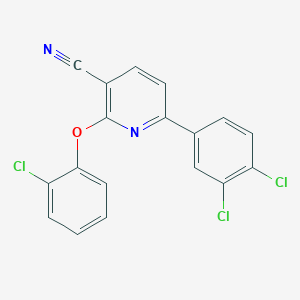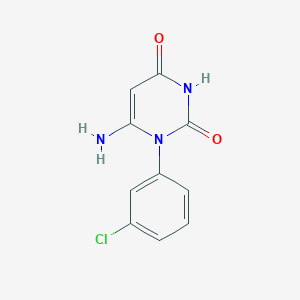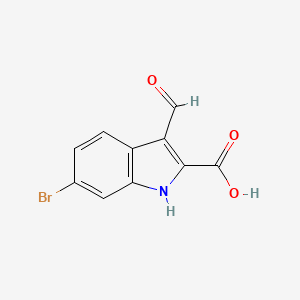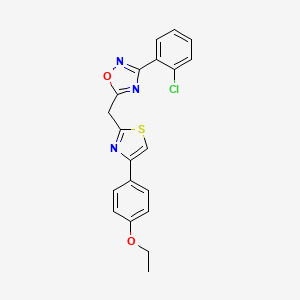
3-(2-Chlorophenyl)-5-((4-(4-ethoxyphenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Chlorophenyl)-5-((4-(4-ethoxyphenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure and has been studied extensively for its various properties and effects.
Scientific Research Applications
Nematocidal Activity
Research on novel 1,2,4-oxadiazole derivatives, which share a core structure with 3-(2-Chlorophenyl)-5-((4-(4-ethoxyphenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole, has shown promising nematocidal activities. Compounds with this structure were synthesized and evaluated against Bursaphelenchus xylophilus, a parasitic nematode. Certain derivatives exhibited significant mortality rates, surpassing that of commercial nematicides, and demonstrated potential as lead compounds for new nematicides. These compounds also showed effects on the nematode's behavior and physiological functions, such as decreased head swinging, body fluctuation, and inhibited respiration, indicating a strong potential for agricultural applications in controlling nematode pests (Liu, Wang, Zhou, & Gan, 2022).
Anticancer Properties
The structure related to this compound has been explored in the synthesis of derivatives with anticancer properties. Studies on various substituted benzamides and thiazole derivatives have shown moderate to excellent anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancers. The activity was compared to etoposide, a standard anticancer drug, with some derivatives exhibiting superior efficacy. This highlights the potential of 1,2,4-oxadiazole derivatives in the development of new anticancer agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021); (Yakantham, Sreenivasulu, & Raju, 2019).
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-[[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c1-2-25-14-9-7-13(8-10-14)17-12-27-19(22-17)11-18-23-20(24-26-18)15-5-3-4-6-16(15)21/h3-10,12H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKRGSMPBPJFPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
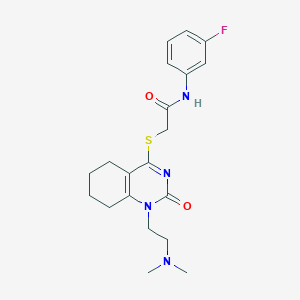

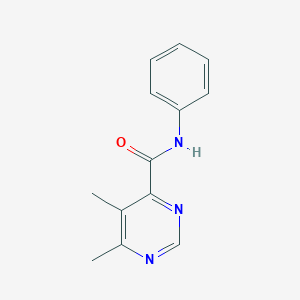

![(E)-2-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide](/img/structure/B2511998.png)
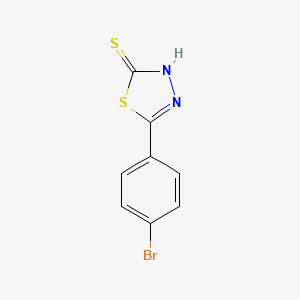
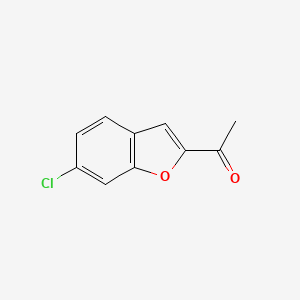
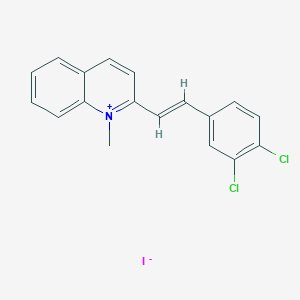
![Methyl 3-({2-[(2-{[3-(trifluoromethyl)benzoyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2512005.png)
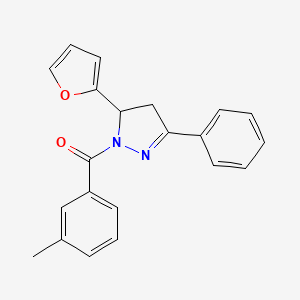
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2512009.png)
